1,3-Dibenzyl-3,7-dihydro-purine-2,6-dione

Adenosine receptor A1 antagonist Binding affinity

Procure 1,3-dibenzyl-3,7-dihydro-purine-2,6-dione for its 7‑fold A1/A2A selectivity (rat A1 Ki=2,000 nM; gp A2A Ki=14,000 nM) – unmatched by generic methylxanthines. Its high logP (~3.2) makes it the lipophilic extreme in xanthine libraries, perfect for calibrating retention, non‑specific binding, and DMSO‑based HTS protocols. The pre‑formed, analytically characterized scaffold eliminates multi‑step core synthesis, enabling immediate C‑8 SAR exploration for metabolic oncology PEPCK inhibitors. Essential for ex‑vivo studies requiring clean A1 blockade without A2A confound.

Molecular Formula C19H16N4O2
Molecular Weight 332.4 g/mol
CAS No. 31542-68-4
Cat. No. B3051162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dibenzyl-3,7-dihydro-purine-2,6-dione
CAS31542-68-4
Molecular FormulaC19H16N4O2
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)NC=N3
InChIInChI=1S/C19H16N4O2/c24-18-16-17(21-13-20-16)22(11-14-7-3-1-4-8-14)19(25)23(18)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,20,21)
InChIKeyNHCLZKKZQJJXER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 50 mg / 0.1 g / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dibenzyl-3,7-dihydro-purine-2,6-dione (CAS 31542-68-4): Core Properties & Research Classification


1,3-Dibenzyl-3,7-dihydro-purine-2,6-dione (1,3-dibenzylxanthine) is a synthetic, disubstituted xanthine derivative belonging to the 1,3-dialkylxanthine class. Unlike the natural methylxanthines caffeine and theophylline, this compound bears two benzyl groups at the N1 and N3 positions, which substantially increase molecular weight (332.4 g/mol), lipophilicity, and steric bulk relative to methyl-substituted analogs [1]. It has been systematically evaluated as an adenosine receptor antagonist and is catalogued in ChEMBL (CHEMBL24774) and BindingDB (BDBM50025573) [2].

Why 1,3-Dibenzyl-3,7-dihydro-purine-2,6-dione Cannot Be Interchanged with Common Xanthines


The adenosine receptor pharmacology of 1,3-dialkylxanthines is exquisitely sensitive to the size and nature of the N1 and N3 substituents. The classic reference study by Daly et al. (1986) demonstrated that replacing the N1- and N3-methyl groups of theophylline with n-propyl, isobutyl, or benzyl substituents qualitatively alters both receptor affinity and subtype selectivity [1]. Consequently, 1,3-dibenzyl-3,7-dihydro-purine-2,6-dione cannot be treated as a generic theophylline surrogate. Its distinct selectivity profile and physicochemical properties demand compound-specific justification for procurement, which is quantitatively established below.

1,3-Dibenzyl-3,7-dihydro-purine-2,6-dione: Quantitative Differentiation Evidence


A1 Adenosine Receptor Affinity Advantage Over Theophylline

In rat cerebral cortical membrane assays using [3H]cyclohexyladenosine, 1,3-dibenzyl-3,7-dihydro-purine-2,6-dione exhibits a Ki of 2,000 nM at the adenosine A1 receptor [1]. By comparison, theophylline (1,3-dimethylxanthine) tested under analogous conditions in the same study is reported to have an A1 Ki of approximately 8,500 nM [2]. The dibenzyl analog therefore achieves roughly 4.3-fold higher A1 affinity than the theophylline baseline.

Adenosine receptor A1 antagonist Binding affinity Xanthine SAR

A1-Selective Antagonism: 7-Fold Preference Over A2A Receptors

Daly et al. (1986) explicitly identify 1,3-dibenzylxanthine as being 'somewhat selective for the A1 receptor' within a panel of theophylline analogs [1]. Quantitative binding data confirm this: the compound displays a Ki of 14,000 nM at the guinea pig A2A receptor (cAMP accumulation assay) versus 2,000 nM at the rat A1 receptor, yielding an A1/A2A selectivity ratio of 7.0 [2]. Theophylline, in contrast, is described in the same paper as 'nonselective' for these subtypes [1].

Receptor selectivity A1/A2A ratio Xanthine pharmacology CNS research

Lipophilicity-Driven Physicochemical Differentiation from Methylxanthines

Replacement of the N1- and N3-methyl groups of theophylline with benzyl substituents increases the calculated logP by approximately 3.2 log units (theophylline XLogP3 ≈ −0.02; 1,3-dibenzylxanthine XLogP3 ≈ 3.2) [1][2]. This translates to a >1,000-fold higher theoretical partition coefficient, indicating markedly lower aqueous solubility and higher membrane permeability for the dibenzyl analog.

Lipophilicity LogP Solubility Formulation DMPK

Core Scaffold for Phosphoenolpyruvate Carboxykinase (PEPCK) Inhibitor Development

1,3-Dibenzylxanthine serves as the unsubstituted parent scaffold for a series of 3-alkyl-1,8-dibenzylxanthines developed as GTP-competitive inhibitors of human cytosolic phosphoenolpyruvate carboxykinase (cPEPCK) [1]. The co-crystal structure with cPEPCK (PDB 2GMV, 2.3 Å resolution) confirms the xanthine core occupies the GTP-binding pocket, with the 1- and 3-benzyl groups making critical hydrophobic contacts [2]. While the parent 1,3-dibenzyl compound itself shows only weak PEPCK inhibition, it is the essential synthetic entry point for C-8 functionalization that yields low-micromolar enzyme inhibitors.

PEPCK GTP-competitive inhibitor Cancer metabolism Xanthine scaffold

1,3-Dibenzyl-3,7-dihydro-purine-2,6-dione: High-Value Application Scenarios


A1 Adenosine Receptor Antagonist Tool Compound for CNS and Cardiovascular Pharmacology

For functional assays requiring selective blockade of A1 adenosine receptors with minimal A2A cross-reactivity, 1,3-dibenzyl-3,7-dihydro-purine-2,6-dione provides a 7-fold A1/A2A selectivity window that theophylline cannot offer [1]. This is specifically relevant for ex vivo studies of A1-mediated negative chronotropy, antinociception, or neurotransmitter release modulation, where concurrent A2A antagonism would confound the readout.

Lipophilic Xanthine Reference Standard for In Vitro DMPK Profiling

With a calculated logP approximately 3.2 units higher than theophylline, this compound serves as a lipophilic extreme within xanthine analog libraries [2]. It is a valuable reference for calibrating chromatographic retention, assessing non-specific binding to assay plastics, or testing DMSO-based solubilization protocols in high-throughput screening cascades.

Synthetic Intermediate for PEPCK-Targeted Anticancer Agent Development

The unsubstituted 1,3-dibenzylxanthine scaffold is the direct precursor for C-8 functionalization to generate potent PEPCK inhibitors [3]. Procurement of the pre-formed, analytically characterized parent compound bypasses a multi-step synthesis of the dibenzylxanthine core, enabling medicinal chemistry teams to focus directly on C-8 SAR exploration for metabolic oncology targets.

Calibration Ligand for Adenosine Receptor Binding Assay Validation

With well-defined, publicly available Ki values at both rat A1 (2,000 nM) and guinea pig A2A (14,000 nM) receptors deposited in ChEMBL and BindingDB [1], this compound is suitable as a cross-laboratory calibrant for radioligand competition binding assays, ensuring inter-assay consistency when establishing new adenosine receptor screening platforms.

Quote Request

Request a Quote for 1,3-Dibenzyl-3,7-dihydro-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.